molecular formula C14H11NO5 B4571993 2-(2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

2-(2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

Cat. No.: B4571993
M. Wt: 273.24 g/mol
InChI Key: FGTFDZWHLWKKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C14H11NO5 and its molecular weight is 273.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.06372245 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ecological and Biological Roles

Benzoxazinones, including compounds similar to 2-(2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, have been extensively studied for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds are of high interest for their potential applications as natural herbicide models and for their role in the ecological behavior of benzoxazinone-producing plants. Their degradation products are believed to play a significant role in chemical defense mechanisms against various pests and diseases. Advances in analytical methodologies have enhanced the understanding of their ecotoxicological effects, toxicity on target and non-target organisms, and degradation kinetics, contributing to the development of new phytotoxicity bioassay techniques. Furthermore, benzoxazinones and their derivatives have found applications in pharmaceutical development due to their bioactive properties (Macias et al., 2009).

Antibacterial and Antimycotic Activities

Research into heterocyclic derivatives related to this compound has explored their potential antibacterial and antimycotic activities. Studies have synthesized and tested derivatives for structure-activity relationships against various bacteria and Candida albicans cultures. Although findings have shown that these derivatives have lower activity compared to some benchmark compounds, they contribute valuable insights into the chemical features important for biological activity (De Meo et al., 1989).

Chemical Synthesis and Reactivity

The synthesis and reactivity of this compound and its derivatives have been subjects of significant interest. Research has focused on developing optimal conditions for synthesizing these compounds and exploring their stability and conversion processes under various conditions. These studies have implications for the design and synthesis of new compounds with potential applications in various fields, including pharmaceuticals (Gromachevskaya et al., 1988).

Interaction with Insect Herbivores

The interaction between plants producing benzoxazinoids (a group including benzoxazinones) and insect herbivores has been extensively studied. These compounds are crucial chemical defenses for plants against herbivores. Research has created a quantitative dynamic map of benzoxazinoids at the plant-insect interface, revealing the sophisticated defensive strategies of plants and the potential for these compounds to fend off pests without the development of resistance by the insects. This understanding is vital for developing natural pest control methods and improving crop resistance (Glauser et al., 2011).

Properties

IUPAC Name

2-(furan-2-yl)-6,7-dimethoxy-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-17-11-6-8-9(7-12(11)18-2)15-13(20-14(8)16)10-4-3-5-19-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTFDZWHLWKKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
Reactant of Route 2
Reactant of Route 2
2-(2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
Reactant of Route 3
Reactant of Route 3
2-(2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
Reactant of Route 4
2-(2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
Reactant of Route 5
2-(2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
Reactant of Route 6
2-(2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.